8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol
Overview
Description
8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol is a natural product found in Ipomoea carnea, Hyoscyamus niger, and other organisms with data available.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have also synthesized and evaluated a series of 6-substituted 1-azabicyclo[3.2.1]octanes. This new class of compounds has demonstrated monoamine transporter inhibitory activity, which is highly dependent on the molecule's topology and stereochemistry (Tamiz et al., 2000).
Synthesis from Pyroglutamic Acid
A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid has been reported. This involves amide activation and a series of reactions leading to the formation of azatropane and its analogues, showcasing the compound's utility as a building block for creating bioactive molecules (Singh et al., 2007).
Constrained Proline Analogue Synthesis
8-Azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, has been synthesized. The process involves high-yielding transformations using readily available starting materials, indicating the potential of this compound in creating biologically active structures (Casabona et al., 2007).
Synthesis and Natural Occurrence
Functionalized 2,8-diheterobicyclo[3.2.1]octanes, which include structures similar to 8-azabicyclo[3.2.1]octane-1,2,3,6-tetraol, have been synthesized and studied due to their presence in nature as core components of various biologically active natural products. These compounds also offer versatile reactivity, making them valuable building blocks in organic synthesis (Flores & Díez, 2014).
properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFLYRIKODYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(N2)(C(C1O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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